

# Voxilaprevir: A Deep Dive into its Chemical Architecture and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and pharmacological properties of **Voxilaprevir** (GS-9857), a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) protease. This document is intended for researchers, scientists, and professionals involved in drug development and antiviral therapy.

# **Chemical Identity and Structure**

**Voxilaprevir** is a complex macrocyclic molecule with the systematic IUPAC name  $(1R,18R,20R,24S,27S,28S)-N-[(1R,2R)-2-(Difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-24-(2-methyl-2-propanyl)-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0<sup>3</sup>,1<sup>2</sup>.0<sup>5</sup>,1<sup>0</sup>.01<sup>8</sup>,2<sup>0</sup>]nonacosa-3(12),4,6,8,10-pentaene-27-carboxamide[1]. Its chemical formula is C<sub>40</sub>H<sub>52</sub>F<sub>4</sub>N<sub>6</sub>O<sub>9</sub>S, with a molecular weight of 868.94 g/mol [1][2].$ 

Table 1: Chemical Identifiers of Voxilaprevir



| Identifier       | Value                                                                                                                                                                                                                                                                                                                                                                                                                  |  |
|------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name       | (1R,18R,20R,24S,27S,28S)-N-[(1R,2R)-2-<br>(Difluoromethyl)-1-{[(1-<br>methylcyclopropyl)sulfonyl]carbamoyl}cycloprop<br>yl]-28-ethyl-13,13-difluoro-7-methoxy-24-(2-<br>methyl-2-propanyl)-22,25-dioxo-2,21-dioxa-<br>4,11,23,26-<br>tetraazapentacyclo[24.2.1.0 <sup>3</sup> ,1 <sup>2</sup> .0 <sup>5</sup> ,1 <sup>0</sup> .01 <sup>8</sup> ,2 <sup>0</sup> ]nonac<br>osa-3(12),4,6,8,10-pentaene-27-carboxamide[1] |  |
| Chemical Formula | C40H52F4N6O9S[1][2]                                                                                                                                                                                                                                                                                                                                                                                                    |  |
| Molecular Weight | 868.94 g/mol [1][2]                                                                                                                                                                                                                                                                                                                                                                                                    |  |
| CAS Number       | 1535212-07-7[1]                                                                                                                                                                                                                                                                                                                                                                                                        |  |
| SMILES           | CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C<br>@@]3(C[C@H]3C(F)F)C(=O)NS(=O)<br>(=O)C4(CC4)C)C(=O)INVALID-LINKC(C)<br>(C)C[1]                                                                                                                                                                                                                                                                                                   |  |

# **Physicochemical Properties**

**Voxilaprevir** is described as a white to light brown solid[3]. Based on its high apparent permeability and low solubility, it is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug.

Table 2: Physicochemical Properties of Voxilaprevir

| TGA Product Information |
|-------------------------|
|                         |
| Predicted (Chemaxon)    |
| Predicted (Chemaxon)    |
| Predicted (ALOGPS)      |
|                         |



#### **Pharmacokinetic Profile**

**Voxilaprevir** is orally bioavailable and its absorption is significantly enhanced when administered with food. It is highly bound to plasma proteins and is primarily metabolized by cytochrome P450 enzymes.

Table 3: Pharmacokinetic Properties of Voxilaprevir

| Parameter                   | Value                                                         | Condition/Note                                    |
|-----------------------------|---------------------------------------------------------------|---------------------------------------------------|
| Absorption                  |                                                               |                                                   |
| Tmax                        | 4 hours                                                       | Post-dose                                         |
| Effect of Food              | AUC and Cmax increased by 112-435% and 147-680%, respectively | Taken with food                                   |
| Distribution                |                                                               |                                                   |
| Plasma Protein Binding      | >99%                                                          | Human plasma                                      |
| Metabolism                  |                                                               |                                                   |
| Primary Metabolizing Enzyme | CYP3A4                                                        |                                                   |
| Minor Metabolizing Enzymes  | CYP1A2, CYP2C8                                                |                                                   |
| Excretion                   |                                                               |                                                   |
| Major Route of Elimination  | Biliary excretion                                             | ~40% of a dose eliminated as parent drug in feces |
| Elimination in Urine        | No drug detected                                              |                                                   |
| Elimination Half-life       |                                                               | _                                                 |
| Plasma Half-life            | ~33 hours                                                     |                                                   |

# **Mechanism of Action and In Vitro Activity**

**Voxilaprevir** is a direct-acting antiviral (DAA) agent that acts as a noncovalent, reversible inhibitor of the HCV NS3/4A protease[3]. This enzyme is crucial for the proteolytic cleavage of



the HCV polyprotein, a process essential for viral replication. By blocking this protease, **Voxilaprevir** prevents the maturation of viral proteins and disrupts the formation of the viral replication complex.



Click to download full resolution via product page

Figure 1: Mechanism of action of Voxilaprevir in inhibiting HCV replication.

**Voxilaprevir** demonstrates potent pangenotypic activity against various HCV genotypes in in vitro replicon assays.



Table 4: In Vitro Activity of Voxilaprevir against HCV Genotypes

| HCV Genotype                      | Ki (pM) | EC <sub>50</sub> (nM) |
|-----------------------------------|---------|-----------------------|
| 1b                                | 38      | 0.33 - 3.3            |
| 3a                                | 66      | 3.7                   |
| 1a                                | -       | 3.9                   |
| 2a                                | -       | -                     |
| 2b                                | -       | -                     |
| 4a                                | -       | -                     |
| 5a                                | -       | -                     |
| 6a                                | -       | -                     |
| Other Genotypes (replicon assays) | -       | 0.33 - 6.6            |

# Experimental Protocols Quantification of Voxilaprevir in Human Plasma by LC-MS/MS

Objective: To determine the concentration of **Voxilaprevir** in human plasma samples for pharmacokinetic studies.

Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed.



Click to download full resolution via product page

Figure 2: Workflow for the bioanalytical quantification of Voxilaprevir.



#### Protocol:

- Sample Preparation:
  - Thaw plasma samples at room temperature.
  - To 100 μL of plasma, add an internal standard solution.
  - Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
  - Vortex the mixture and then centrifuge to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube for analysis.
- · Chromatographic Separation:
  - Inject an aliquot of the supernatant onto a reverse-phase C18 column (e.g., UPLC BEH C18).
  - Use a gradient elution with a mobile phase consisting of an aqueous component (e.g.,
     0.1% formic acid in water) and an organic component (e.g., acetonitrile).
- Mass Spectrometric Detection:
  - Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
  - Monitor the specific precursor-to-product ion transitions for Voxilaprevir and the internal standard in Multiple Reaction Monitoring (MRM) mode.
- Quantification:
  - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
  - Determine the concentration of Voxilaprevir in the plasma samples by interpolating their peak area ratios from the calibration curve.



#### In Vitro HCV NS3/4A Protease Inhibition Assay

Objective: To determine the inhibitory activity of **Voxilaprevir** against the HCV NS3/4A protease.

Methodology: A biochemical assay using a fluorogenic substrate is a common method.

#### Protocol:

- Reagents and Materials:
  - Recombinant HCV NS3/4A protease (for the desired genotype).
  - A fluorogenic peptide substrate that is cleaved by the NS3/4A protease, resulting in an increase in fluorescence.
  - Assay buffer.
  - Voxilaprevir stock solution of known concentration.
  - A microplate reader capable of measuring fluorescence.
- Assay Procedure:
  - Prepare serial dilutions of Voxilaprevir in the assay buffer.
  - In a microplate, add the assay buffer, the NS3/4A protease, and the different concentrations of Voxilaprevir.
  - Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
  - Initiate the reaction by adding the fluorogenic substrate.
  - Monitor the increase in fluorescence over time at an appropriate excitation and emission wavelength.
- Data Analysis:
  - Calculate the initial reaction rates from the fluorescence data.



- Plot the percentage of inhibition against the logarithm of the Voxilaprevir concentration.
- Determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
- The inhibition constant (Ki) can be determined from the IC<sub>50</sub> value and the substrate concentration relative to the Michaelis constant (Km) of the enzyme for the substrate.

#### Conclusion

**Voxilaprevir** is a highly potent and pangenotypic inhibitor of the HCV NS3/4A protease with a well-characterized chemical structure and pharmacokinetic profile. Its mechanism of action, involving the disruption of viral replication, makes it a critical component of combination therapies for chronic hepatitis C infection. The experimental protocols outlined in this guide provide a framework for the continued study and evaluation of this important antiviral agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- To cite this document: BenchChem. [Voxilaprevir: A Deep Dive into its Chemical Architecture and Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611707#chemical-structure-and-properties-of-voxilaprevir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com